2-Amino-4-[4-(dimethylamino)phenyl]-7,7-dimethyl-1-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
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Overview
Description
2-Amino-4-[4-(dimethylamino)phenyl]-7,7-dimethyl-1-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound with a molecular formula of C25H26N4O. This compound is part of the quinoline family, known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-[4-(dimethylamino)phenyl]-7,7-dimethyl-1-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with active methylene compounds in the presence of ammonium acetate under reflux conditions . The reaction is usually carried out in ethanol or methanol as a solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines and thiols are commonly employed.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in medicinal chemistry and material science .
Scientific Research Applications
2-Amino-4-[4-(dimethylamino)phenyl]-7,7-dimethyl-1-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-[4-(dimethylamino)phenyl]-1-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
What sets 2-Amino-4-[4-(dimethylamino)phenyl]-7,7-dimethyl-1-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile apart is its unique structural features, which confer specific biological activities and chemical reactivity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry .
Properties
Molecular Formula |
C27H30N4O |
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Molecular Weight |
426.6 g/mol |
IUPAC Name |
2-amino-4-[4-(dimethylamino)phenyl]-7,7-dimethyl-1-(4-methylphenyl)-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C27H30N4O/c1-17-6-10-20(11-7-17)31-22-14-27(2,3)15-23(32)25(22)24(21(16-28)26(31)29)18-8-12-19(13-9-18)30(4)5/h6-13,24H,14-15,29H2,1-5H3 |
InChI Key |
GBFPGUPLWGWDBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(C(=C2N)C#N)C4=CC=C(C=C4)N(C)C)C(=O)CC(C3)(C)C |
Origin of Product |
United States |
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